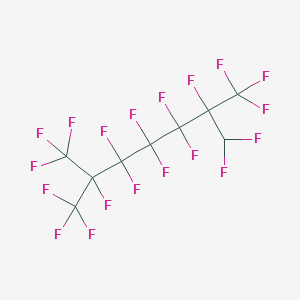
2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane
描述
2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane is a useful research compound. Its molecular formula is C9HF19 and its molecular weight is 470.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane is a fluorinated organic molecule that has garnered interest in various fields due to its unique chemical properties. This article aims to explore its biological activity by reviewing relevant studies and findings.
- Molecular Formula : C14H3F17
- Molecular Weight : 392.14 g/mol
- Structure : The compound features a heptane backbone with multiple fluorinated groups that contribute to its hydrophobicity and potential bioactivity.
Anticancer Properties
Research has indicated that fluorinated compounds can exhibit significant anticancer activity. For instance:
- Mechanism of Action : Fluorinated derivatives have been shown to inhibit glycolysis in cancer cells. A study on halogenated analogs of 2-deoxy-d-glucose demonstrated that these compounds could effectively inhibit hexokinase activity—an enzyme crucial for glycolytic metabolism in aggressive cancers like glioblastoma multiforme (GBM) .
- In Vitro Studies : In vitro assays revealed that fluorinated compounds possess lower IC50 values compared to non-fluorinated analogs. This suggests greater cytotoxicity against cancer cells under hypoxic conditions .
Pharmacokinetics
The pharmacokinetic profile of fluorinated compounds is often enhanced due to their increased stability and bioavailability:
- Uptake and Stability : Modifications at the C-2 position with halogens improve the stability and uptake of these compounds in biological systems. This leads to effective action at lower doses and over extended periods .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of various fluorinated derivatives against GBM cells:
- Findings : The study found that the fluorinated analogs significantly inhibited cell proliferation and induced apoptosis in GBM cells compared to standard treatments.
- : These results highlight the potential of fluorinated compounds as a new class of anticancer agents targeting metabolic pathways in tumors.
Study 2: Enzymatic Activity
Another research focused on the interaction between fluorinated compounds and hexokinase:
- Experimental Design : Fluorinated derivatives were synthesized and tested for their ability to inhibit hexokinase activity.
- Results : The results indicated that these derivatives bind effectively to hexokinase similar to glucose but with enhanced inhibitory effects .
Data Summary
属性
IUPAC Name |
2-(difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9HF19/c10-1(11)2(12,7(20,21)22)4(14,15)6(18,19)5(16,17)3(13,8(23,24)25)9(26,27)28/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVJLUYIVQMZQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9HF19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660317 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
801287-29-6 | |
| Record name | 2-(Difluoromethyl)-1,1,1,2,3,3,4,4,5,5,6,7,7,7-tetradecafluoro-6-(trifluoromethyl)heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















